molecular formula C27H26Cl2N2O4 B14924213 1-(3,4-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole

1-(3,4-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole

Cat. No.: B14924213
M. Wt: 513.4 g/mol
InChI Key: XRZLJJGLHFTPAD-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step involves the reaction of the pyrazole intermediate with a suitable dichlorophenyl halide in the presence of a base such as potassium carbonate.

    Introduction of the dimethoxyphenyl groups: This can be accomplished through a Friedel-Crafts alkylation reaction using dimethoxybenzene and an appropriate alkylating agent.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl and dimethoxyphenyl positions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Substituted pyrazole derivatives with modified phenyl groups.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.

    Interacting with DNA or RNA: Affecting gene expression and protein synthesis.

    Disrupting cellular membranes: Leading to changes in cell permeability and signaling.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole can be compared with other similar compounds, such as:

    1-(3,4-Dichlorophenyl)-3,5-diphenyl-4-ethyl-1H-pyrazole:

    1-(3,4-Dichlorophenyl)-3,5-bis(4-methoxyphenyl)-4-ethyl-1H-pyrazole: Contains only one methoxy group on each phenyl ring, leading to variations in reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C27H26Cl2N2O4

Molecular Weight

513.4 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethylpyrazole

InChI

InChI=1S/C27H26Cl2N2O4/c1-6-19-26(16-7-11-22(32-2)24(13-16)34-4)30-31(18-9-10-20(28)21(29)15-18)27(19)17-8-12-23(33-3)25(14-17)35-5/h7-15H,6H2,1-5H3

InChI Key

XRZLJJGLHFTPAD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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